

# Application Notes and Protocols for Studying p63-Protein Interactions with Co-Immunoprecipitation

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## Compound of Interest

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## Introduction

The tumor protein p63, a member of the p53 family of transcription factors, is a critical regulator of epithelial development, differentiation, and stem cell maintenance. Its various isoforms, primarily the full-length TAp63 and the N-terminally truncated  $\Delta$ Np63, can have opposing functions in cellular processes such as apoptosis and proliferation. Understanding the intricate network of protein-protein interactions involving p63 is paramount for elucidating its biological functions and its role in diseases like cancer and developmental syndromes.

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in vivo. This method involves the immunoprecipitation of a specific protein of interest (the "bait") from a cell lysate, followed by the analysis of co-precipitating proteins (the "prey"). This application note provides a detailed protocol for performing Co-IP to identify and validate p63-interacting proteins, along with data on known interactors and visualizations of relevant signaling pathways and workflows.

## Data Presentation: p63 Interacting Proteins

The following table summarizes a selection of proteins identified as interacting with the  $\Delta$ Np63 $\alpha$  isoform through co-immunoprecipitation followed by mass spectrometry. While quantitative

binding affinities are often not determined in initial large-scale screens, the presence of these proteins in the p63 interactome has been validated in multiple studies.

Interacting Protein	Protein Family/Function	Cellular Localization	Notes on Interaction
hnRNP A/B	Heterogeneous Nuclear Ribonucleoprotein	Nucleus	Confirmed p63 partner, involved in mRNA processing.[1][2]
hnRNP K	Heterogeneous Nuclear Ribonucleoprotein	Nucleus, Cytoplasm	Implicated in transcription, RNA processing, and translation.[1][2]
hnRNP Q	Heterogeneous Nuclear Ribonucleoprotein	Nucleus	Involved in pre-mRNA splicing and stabilization.[1][2]
FUS/TLS	RNA-Binding Protein	Nucleus, Cytoplasm	Plays a role in transcription, splicing, and DNA repair.[1][2]
MDM2	E3 Ubiquitin Ligase	Nucleus	A well-known negative regulator of p53, also interacts with p63.
YAP1	Transcriptional Co-activator	Nucleus, Cytoplasm	Component of the Hippo signaling pathway, regulating cell growth.
HDAC1/2	Histone Deacetylase	Nucleus	Involved in transcriptional repression and chromatin remodeling.
p300/CBP	Histone Acetyltransferase	Nucleus	Transcriptional co-activators that acetylate p63.
WWP1	E3 Ubiquitin Ligase	Nucleus, Cytoplasm	Regulates p63 stability through

ubiquitination.

ITCH

E3 Ubiquitin Ligase

Cytoplasm, Nucleus

Mediates p63  
ubiquitination and  
degradation.

## Experimental Protocols

### Co-Immunoprecipitation of p63 and Interacting Proteins

This protocol is optimized for the immunoprecipitation of endogenous p63 from cultured mammalian cells.

#### Materials:

- Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails immediately before use.
- Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100.
- Elution Buffer: 0.1 M Glycine-HCl, pH 2.5.
- Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
- Antibodies:
  - Anti-p63 antibody (for immunoprecipitation)
  - Normal IgG from the same species as the IP antibody (negative control)
  - Antibodies against putative interacting proteins (for Western blotting)
- Protein A/G magnetic beads or agarose resin
- Cultured mammalian cells expressing p63 (e.g., HaCaT, A431)
- Standard reagents and equipment for SDS-PAGE and Western blotting

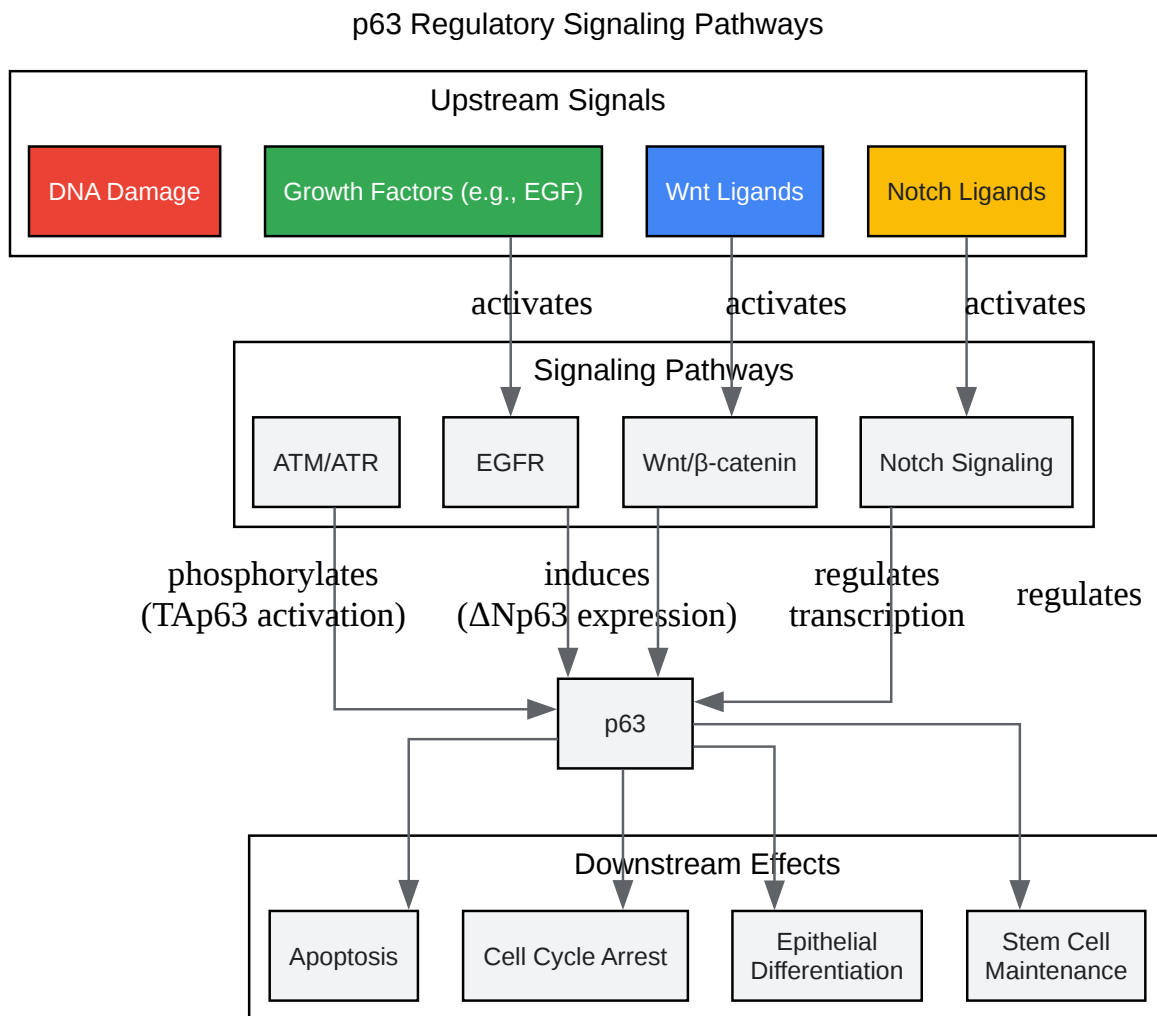
#### Protocol:

- Cell Lysis:
  - Culture cells to 80-90% confluency.
  - Wash cells twice with ice-cold PBS.
  - Add ice-cold Cell Lysis Buffer to the plate and scrape the cells.
  - Transfer the cell lysate to a pre-chilled microcentrifuge tube.
  - Incubate on ice for 30 minutes with occasional vortexing.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  - Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
  - Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
- Pre-clearing the Lysate (Optional but Recommended):
  - To a sufficient volume of lysate (e.g., 1 mg of total protein), add Protein A/G beads.
  - Incubate with gentle rotation for 1 hour at 4°C.
  - Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube. This step removes proteins that non-specifically bind to the beads.
- Immunoprecipitation:
  - To the pre-cleared lysate, add the anti-p63 antibody (the amount may need to be optimized, typically 1-5 µg).
  - As a negative control, add an equivalent amount of normal IgG to a separate aliquot of the lysate.
  - Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

- Add Protein A/G beads to each tube and incubate with gentle rotation for an additional 1-2 hours at 4°C.
- Washing:
  - Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.
  - Resuspend the beads in 1 mL of ice-cold Wash Buffer.
  - Repeat the wash step 3-4 times to remove non-specifically bound proteins.
- Elution:
  - After the final wash, remove all residual wash buffer.
  - Add 20-50 µL of Elution Buffer to the beads and incubate for 5-10 minutes at room temperature with gentle agitation.
  - Pellet the beads and carefully transfer the supernatant containing the immunoprecipitated proteins to a new tube.
  - Immediately neutralize the eluate by adding an appropriate volume of Neutralization Buffer.
  - Alternatively, proteins can be eluted by adding 2X Laemmli sample buffer directly to the beads and boiling for 5-10 minutes.
- Analysis:
  - Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against p63 (to confirm successful immunoprecipitation) and the putative interacting proteins.
  - Include a sample of the input lysate to verify the presence of the proteins of interest before immunoprecipitation.

## Mandatory Visualizations

### Signaling Pathways Regulating p63

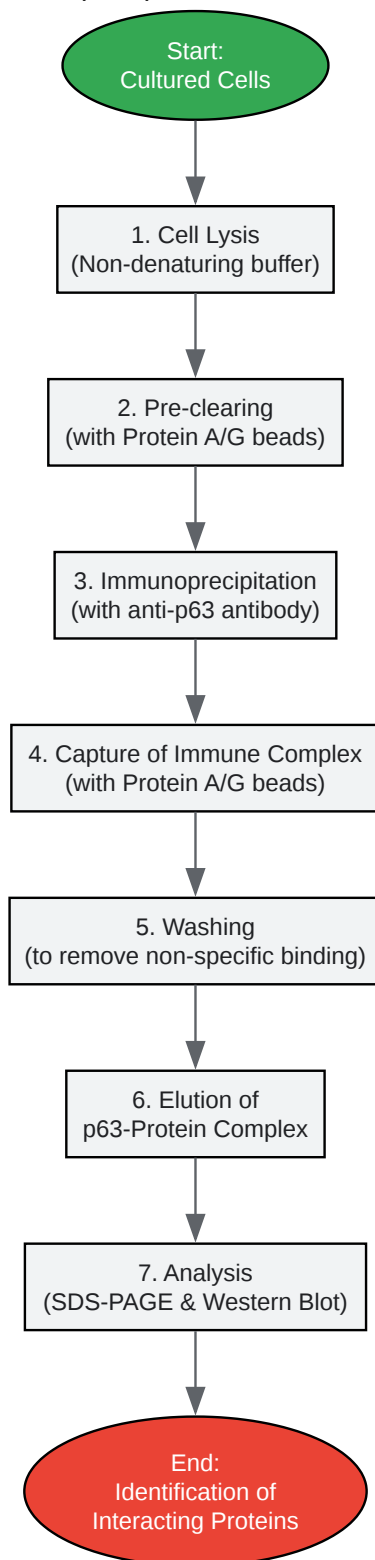


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Caption: Key signaling pathways influencing p63 activity and its downstream cellular effects.

## Experimental Workflow for p63 Co-Immunoprecipitation

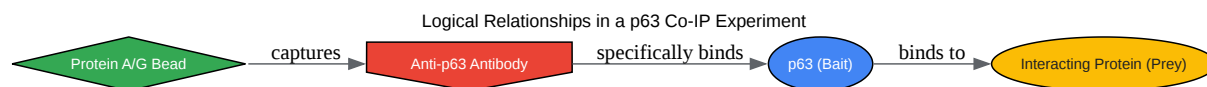
## Co-Immunoprecipitation Workflow for p63

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Caption: Step-by-step workflow for the co-immunoprecipitation of p63 and its interacting partners.

## Logical Relationship of Co-IP Components



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Caption: The molecular interactions forming the basis of a p63 co-immunoprecipitation experiment.

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## References

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- 2. scispace.com [scispace.com]
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